molecular formula C16H31N3O4S B14751511 N-(tert-Butoxycarbonyl)leucylmethioninamide CAS No. 2280-68-4

N-(tert-Butoxycarbonyl)leucylmethioninamide

Cat. No.: B14751511
CAS No.: 2280-68-4
M. Wt: 361.5 g/mol
InChI Key: OJANTFFQNUJOQL-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)leucylmethioninamide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)leucylmethioninamide typically involves the protection of the amino group of leucine and methionine. The tert-butyloxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran, under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)leucylmethioninamide primarily involves the protection of amino groups during chemical reactions. The Boc group prevents unwanted side reactions by temporarily masking the reactivity of the amino group. Upon deprotection, the free amine is released, allowing it to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)leucylmethioninamide is unique due to its specific combination of leucine and methionine residues, which imparts distinct properties and reactivity. This compound is particularly valuable in peptide synthesis, where the Boc group provides effective protection for the amino groups .

Properties

CAS No.

2280-68-4

Molecular Formula

C16H31N3O4S

Molecular Weight

361.5 g/mol

IUPAC Name

tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C16H31N3O4S/c1-10(2)9-12(19-15(22)23-16(3,4)5)14(21)18-11(13(17)20)7-8-24-6/h10-12H,7-9H2,1-6H3,(H2,17,20)(H,18,21)(H,19,22)

InChI Key

OJANTFFQNUJOQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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